molecular formula C11H12O3S B14521180 Acetic acid--2-methyl-1-benzothiophene-3-ol (1/1) CAS No. 62331-82-2

Acetic acid--2-methyl-1-benzothiophene-3-ol (1/1)

Cat. No.: B14521180
CAS No.: 62331-82-2
M. Wt: 224.28 g/mol
InChI Key: CGMGSBZWGAPVMD-UHFFFAOYSA-N
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Description

Acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) is a complex organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiophene derivatives, including acetic acid–2-methyl-1-benzothiophene-3-ol (1/1), often involves multicomponent reactions. One such method is the palladium iodide-catalyzed S-cyclization-alkoxycarbonylation sequence. This process involves the use of 1-(2-(methylthio)phenyl)prop-2-yn-1-ols, carbon monoxide, and an alcohol as starting materials. The reaction occurs under relatively mild conditions (40 atm, 80°C, 15 hours) and yields benzothiophene-2-acetic esters in moderate to good yields (35-70%) depending on the substrates and nucleophiles used .

Industrial Production Methods

Industrial production methods for benzothiophene derivatives typically involve catalytic processes that convert simple and readily available starting materials into high-value functionalized molecules. These processes are designed to be efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzothiophene derivatives .

Scientific Research Applications

Acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have shown significant biological activities, including anticancer, antifungal, and antidiabetic properties.

    Medicine: Benzothiophene derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and metabolic disorders.

    Industry: The compound is used in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives can modulate estrogen receptors, inhibit leukotriene synthesis, and interact with various enzymes and receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) include other benzothiophene derivatives such as:

Uniqueness

What sets acetic acid–2-methyl-1-benzothiophene-3-ol (1/1) apart from other benzothiophene derivatives is its specific substitution pattern and the presence of both acetic acid and methyl groups. This unique structure contributes to its distinct chemical properties and biological activities .

Properties

CAS No.

62331-82-2

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

acetic acid;2-methyl-1-benzothiophen-3-ol

InChI

InChI=1S/C9H8OS.C2H4O2/c1-6-9(10)7-4-2-3-5-8(7)11-6;1-2(3)4/h2-5,10H,1H3;1H3,(H,3,4)

InChI Key

CGMGSBZWGAPVMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)O.CC(=O)O

Origin of Product

United States

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